Potassium fluoride tetrahydrate

Phase Change Material Thermal Energy Storage Hydrate Chemistry

Choose KF·4H₂O for a stable, high-solubility fluoride source with a unique near-room-temperature melting point (19.3°C) and high enthalpy of fusion (246 J·g⁻¹). Ideal for low-temperature thermal energy storage, aqueous fluorination, and cost-effective SNAr reactions with TBAC. Safer, non-deliquescent handling outperforms anhydrous KF. Select the correct hydration state to maximize process yields and cost efficiency.

Molecular Formula FH8KO4
Molecular Weight 130.16 g/mol
CAS No. 34341-58-7
Cat. No. B12734852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium fluoride tetrahydrate
CAS34341-58-7
Molecular FormulaFH8KO4
Molecular Weight130.16 g/mol
Structural Identifiers
SMILESO.O.O.O.[F-].[K+]
InChIInChI=1S/FH.K.4H2O/h1H;;4*1H2/q;+1;;;;/p-1
InChIKeyZDFIYJXWUJGATP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Fluoride Tetrahydrate (CAS 34341-58-7): Baseline Properties and Hydration State Differentiation


Potassium fluoride tetrahydrate (KF·4H₂O) is a crystalline salt hydrate of potassium fluoride, classified as an alkali metal halide hydrate [1]. It exists as monoclinic crystals composed of edge- and corner-sharing K⁺(H₂O)₆ and F⁻(H₂O)₆ octahedra, with a molecular weight of 130.16 g·mol⁻¹ [2]. Unlike the highly deliquescent anhydrous form (KF) or the dihydrate (KF·2H₂O), the tetrahydrate is specifically noted for its stability and high water solubility, and its near-room-temperature melting point of approximately 19.3 °C [1][3]. These distinct thermophysical properties directly dictate its unique application profile, particularly in low-temperature thermal energy storage, as well as its handling and processing advantages over other hydration states.

Why Potassium Fluoride Tetrahydrate Cannot Be Replaced by Other Fluoride Sources Without Consequence


The choice of fluoride source is not trivial; substituting one form of potassium fluoride for another, or using an alternative fluoride salt, will result in markedly different physical properties, reactivity profiles, and economic outcomes. The tetrahydrate (KF·4H₂O) possesses a near-ambient melting point (19.3 °C) and a large enthalpy of fusion (246 J·g⁻¹), making it uniquely suited for low-temperature thermal energy storage [1]. In contrast, anhydrous KF melts at 858 °C and is primarily valued for nucleophilic fluorination in non-aqueous media, while cesium fluoride (CsF) offers higher organic solubility but at a prohibitive cost premium [2][3]. Simply substituting one for another without adjusting the process conditions—or without accounting for the cost-benefit of the specific hydration state—will lead to suboptimal yields, process failures, or unnecessary expense. The following quantitative evidence demonstrates precisely where KF·4H₂O provides a verifiable advantage over its closest comparators.

Potassium Fluoride Tetrahydrate: Quantitative Differentiation Against Key Comparators


Hydration State Dictates Melting Point: A 800+ °C Differential That Defines Applications

The hydration state of potassium fluoride profoundly alters its melting point, directly impacting its handling, processing, and end-use applications. Potassium fluoride tetrahydrate (KF·4H₂O) exhibits a melting point of 19.3 °C, a value that is 839 °C lower than anhydrous KF and 22 °C lower than the dihydrate (KF·2H₂O) [1]. This near-ambient melting point is not an incremental change but a step-function property that enables the use of KF·4H₂O as a phase change material (PCM) for low-temperature thermal energy storage, an application entirely inaccessible to the anhydrous or dihydrate forms.

Phase Change Material Thermal Energy Storage Hydrate Chemistry

Volumetric Energy Density Double That of Comparable Paraffin PCMs

Potassium fluoride tetrahydrate offers a volumetric enthalpy of fusion of approximately 350 MJ·m⁻³, which is nearly double the volumetric energy density of paraffin-based PCMs with comparable melting temperatures, such as octadecane (~175 MJ·m⁻³) [1]. While the specific enthalpy of fusion (246 J·g⁻¹) is similar to that of octadecane (~244 J·g⁻¹), the significantly higher density of the salt hydrate (1.437 g·cm⁻³ vs. ~0.78 g·cm⁻³ for octadecane) translates directly into a 2x improvement in volumetric energy storage capacity [1][2].

Thermal Energy Storage Phase Change Material Latent Heat

Cost-Effective Fluorination: KF-Based System Delivers 86% Yield as an Alternative to Costly CsF

In SNAr fluorination reactions, cesium fluoride (CsF) is often employed due to its high reactivity, but its cost is prohibitive for process-scale applications. A patent demonstrates that potassium fluoride (KF), when combined with tetrabutylammonium chloride (TBAC) as a phase-transfer catalyst, can replace CsF with economically viable yields [1]. Specifically, using 2.0 equivalents of TBAC with KF achieved an 86% isolated yield of the fluorinated product, while a catalytic amount of 50 mol% TBAC still provided a 71% yield [1]. In contrast, the same transformation with CsF would incur significantly higher raw material costs, despite potentially similar or slightly higher yields under comparable conditions [2].

Nucleophilic Fluorination Phase-Transfer Catalysis Process Chemistry

Organic Solvent Solubility: CsF is 5-7x More Soluble, Dictating Reaction Medium Selection

The solubility of fluoride sources in organic solvents is a critical parameter for homogeneous non-aqueous fluorination. At 298.15 K, potassium fluoride (KF) exhibits very limited solubility in common polar aprotic solvents: 0.112 mmol·L⁻¹ in DMF, 0.168 mmol·L⁻¹ in DMSO, and 0.144 mmol·L⁻¹ in DMAc [1]. In contrast, cesium fluoride (CsF) is significantly more soluble: 0.699 mmol·L⁻¹ in DMF, 1.248 mmol·L⁻¹ in DMSO, and 0.929 mmol·L⁻¹ in DMAc [1]. This represents a 5- to 7-fold increase in solubility for CsF, which directly correlates to higher concentrations of 'naked' fluoride ion and potentially faster reaction rates in the absence of phase-transfer catalysts.

Fluorination Solubility Non-Aqueous Synthesis

KF Promoter Outperforms KNO₃ in Ru-Based Ammonia Synthesis Catalyst Activity

In the development of Ru/MgO catalysts for ammonia synthesis, the choice of promoter significantly influences catalytic activity. A study comparing potassium fluoride (KF) and potassium nitrate (KNO₃) as promoters found that KF is a more effective promoter [1]. Under optimized conditions (K/Ru = 3, 425 °C, 0.2 MPa), the KF-promoted catalyst achieved a peak ammonia synthesis activity of 40.08 mL NH₃·hr⁻¹·g-cat⁻¹ [1]. The KNO₃-promoted catalyst, while not explicitly quantified in the abstract, was stated to be less effective. The enhanced performance of KF is attributed to improved ruthenium dispersion and a higher fraction of B5 active sites (17.87% of Ru particles in the 1-3 nm range), which are crucial for ammonia synthesis activity [1].

Catalysis Ammonia Synthesis Ruthenium Catalyst

Potassium Fluoride Tetrahydrate: High-Value Application Scenarios Driven by Quantitative Evidence


Low-Temperature Thermal Energy Storage (TES) and Temperature Buffering

Based on its near-room-temperature melting point (19.3 °C) and volumetric enthalpy of fusion (~350 MJ·m⁻³) that is double that of paraffins [1], potassium fluoride tetrahydrate is an exceptional candidate for passive thermal management in buildings, electronics cooling, and aerospace components. Its high thermal energy density allows for compact storage systems, reducing volume and weight—a critical factor in space-constrained applications [2]. Procurement for TES projects should prioritize KF·4H₂O over other salt hydrates or organic PCMs when the operating temperature range aligns with 18-20 °C and high volumetric capacity is required.

Cost-Sensitive Nucleophilic Fluorination in Pharmaceutical and Agrochemical Process Chemistry

For large-scale SNAr fluorination reactions, the combination of potassium fluoride (KF) with tetrabutylammonium chloride (TBAC) as a phase-transfer catalyst provides a cost-effective alternative to expensive cesium fluoride (CsF) [3]. The patent data confirms that high yields (up to 86%) are achievable with this system, enabling process chemists to select KF for cost-driven projects without sacrificing reaction performance. This scenario is particularly relevant for the synthesis of fluorinated pyridines, aromatics, and heterocycles that are common motifs in active pharmaceutical ingredients (APIs) and crop protection agents.

Catalyst Promoter for Enhanced Ammonia Synthesis Activity

Research has demonstrated that potassium fluoride (KF) acts as a more effective promoter than potassium nitrate (KNO₃) in Ru/MgO catalysts for ammonia synthesis, achieving a peak activity of 40.08 mL NH₃·hr⁻¹·g-cat⁻¹ at 425 °C [4]. The promoter improves ruthenium dispersion and exposes more active B5 sites. For laboratories and pilot plants developing next-generation, low-pressure ammonia synthesis catalysts, KF (or its hydrated precursors) should be considered the preferred promoter over traditional nitrate salts.

Aqueous-Based Fluoride Ion Source for Glass Etching and Synthesis

The tetrahydrate's high stability and solubility in water make it a convenient source of fluoride ions for aqueous applications such as glass etching, disinfectant formulation, and certain types of organic synthesis that are tolerant to water [5]. Unlike the highly deliquescent and corrosive anhydrous form, the tetrahydrate offers easier handling and weighing in ambient conditions, reducing operational risks and improving process consistency.

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